Lafutidine

Gastroenterology Reflux Esophagitis Clinical Efficacy

Select Lafutidine for gastrointestinal research protocols requiring multimodal gastroprotection. Unlike standard H2 blockers, its dual mechanism combines acid suppression with capsaicin-sensitive afferent neuron activation, conferring cytoprotection independent of H2 receptor antagonism. Clinically validated to deliver a 14.18% absolute improvement in symptom control over famotidine (P=0.02) and superior flat-type scar induction (68.4% vs. 42.1%), this compound uniquely enables investigations into TRPV1-dependent mucosal defense and chemotherapy-induced mucositis models. Offers rapid absorption with no lag phase, ideal for crossover and on-demand therapy studies.

Molecular Formula C22H29N3O4S
Molecular Weight 431.6 g/mol
CAS No. 206449-93-6
Cat. No. B1141186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLafutidine
CAS206449-93-6
Synonyms2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide;  Lafutidine;  FRG 8813;  Laflutidine;  Protecadin;  Stogar; 
Molecular FormulaC22H29N3O4S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
InChIInChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
InChIKeyKMZQAVXSMUKBPD-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lafutidine (CAS 206449-93-6): A Second-Generation H2 Receptor Antagonist with Dual Antisecretory and Capsaicin-Sensitive Afferent-Mediated Gastroprotective Activity


Lafutidine (CAS 206449-93-6, also designated FRG-8813) is a second-generation histamine H2 receptor antagonist that exhibits a multimodal mechanism of action combining competitive H2 receptor blockade with sensory afferent neuron-mediated mucosal protection [1]. Unlike classical H2 antagonists whose effects are largely confined to acid suppression, lafutidine possesses a structurally encoded gastroprotective capacity mediated through the activation of capsaicin-sensitive sensory neurons, leading to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO) [2]. This dual pharmacological profile confers both antisecretory and cytoprotective effects throughout the gastrointestinal tract, from the esophagus to the colon [3].

Why Lafutidine Cannot Be Interchanged with Standard H2 Antagonists: Evidence of Pharmacodynamic and Clinical Differentiation


Although lafutidine shares the histamine H2 receptor antagonist classification with agents such as famotidine, cimetidine, ranitidine, and roxatidine, it cannot be considered a generic substitute. Lafutidine demonstrates a fundamentally distinct pharmacokinetic-pharmacodynamic relationship, including a more rapid absorption profile lacking the lag time observed with famotidine [1], and superior daytime acid suppression in H. pylori-negative populations [2]. Crucially, lafutidine possesses a unique H2 receptor-independent gastroprotective mechanism that is not shared by conventional H2 antagonists — a property demonstrated by its ability to protect against 5-fluorouracil-induced intestinal mucositis in murine models, an effect entirely absent with famotidine [3]. These differentiated attributes preclude functional interchangeability and have direct implications for therapeutic selection in specific clinical and research contexts.

Quantitative Differentiation of Lafutidine Versus Comparators: Head-to-Head Evidence for Procurement Decision Support


Superior Clinical Symptom Improvement in Reflux Esophagitis Versus Famotidine

In a multi-center, randomized, double-blind, non-inferiority Phase III trial comparing lafutidine 20 mg/day (n=144) with famotidine 40 mg/day (n=145) and omeprazole 20 mg/day (n=147) in patients with erosive reflux esophagitis, lafutidine demonstrated non-inferiority to famotidine for endoscopic healing (70.14% vs. 63.45%; difference 6.69%, 95% CI [-4.14 to 17.52]) [1]. However, lafutidine was statistically significantly superior to famotidine for clinical symptom improvement, achieving 53.73% clinical improvement compared to 39.55% for famotidine (P = 0.0200) [1]. This finding was corroborated in a separate Japanese randomized controlled trial in mild reflux esophagitis, where lafutidine achieved an 8-week endoscopic healing rate of 67.7% compared to 56.6% for famotidine and 41.2% for placebo (P=0.002 for lafutidine versus placebo) [2].

Gastroenterology Reflux Esophagitis Clinical Efficacy

Significantly Higher Quality of Gastric Ulcer Healing (Flat Scar Rate) Versus Famotidine

In a randomized, multi-center controlled trial comparing lafutidine 10 mg twice daily (n=38) with famotidine 20 mg twice daily (n=38) over 12 weeks in patients with gastric ulcers, both agents achieved comparable overall ulcer healing rates (lafutidine 92.1% vs. famotidine 94.7%) [1]. Critically, however, the quality of ulcer healing (QOUH), as assessed by the proportion of flat-type ulcer scars — a validated marker associated with reduced ulcer recurrence — was significantly higher in the lafutidine group (68.4%, 26/38) compared to the famotidine group (42.1%, 16/38), with a statistically significant P value of 0.021 [1].

Gastric Ulcer Ulcer Healing Quality Relapse Prevention

Rapid Absorption Without Lag Time and Superior Daytime Acid Control in H. pylori-Negative Subjects Versus Famotidine

Pharmacokinetic modeling following postprandial oral administration in healthy subjects revealed that lafutidine (10 mg) plasma concentrations increased rapidly without an absorption lag time, whereas famotidine (20 mg) required a measurable lag time before plasma concentrations began to rise [1]. Furthermore, the pharmacodynamic relationship for lafutidine exhibited an anticlockwise hysteresis loop, indicating an equilibration delay between plasma concentration and the effect site, contrasting with the more parallel relationship observed for famotidine [1]. In a separate crossover study in healthy volunteers stratified by H. pylori status, among H. pylori-negative subjects (n=6), the percentage of daytime period with intragastric pH >4 was significantly greater with lafutidine (10 mg twice daily) than with famotidine (20 mg twice daily) (P < 0.05) [2].

Pharmacokinetics Pharmacodynamics Acid Suppression

Protection Against 5-Fluorouracil-Induced Intestinal Mucositis Not Observed with Famotidine

In a murine model of 5-fluorouracil (5-FU)-induced intestinal mucositis, daily oral administration of lafutidine reduced the severity of intestinal mucositis, diarrhea, and body weight loss in a dose-dependent manner over 6 days of treatment [1]. In contrast, famotidine administered under identical experimental conditions had no effect on intestinal mucositis [1]. The protective effects of lafutidine were completely abolished in sensory deafferented mice and in TRPV1 knockout (TRPV1KO) mice, confirming that the mechanism depends on intact capsaicin-sensitive afferent neurons and TRPV1 signaling — pathways that are not engaged by standard H2 antagonists such as famotidine [1].

Mucositis Chemotherapy Supportive Care TRPV1 Pathway

Protection Against Monochloramine-Induced Gastric Lesions: Effect Present with Lafutidine, Absent with Cimetidine

In a rat model of monochloramine (NH₂Cl)-induced gastric lesions — a pathophysiologically relevant model for H. pylori-associated mucosal injury given that NH₂Cl is generated from ammonia produced by H. pylori urease and neutrophil-derived hypochlorous acid — lafutidine provided significant gastric mucosal protection, whereas cimetidine did not [1]. The protective action of lafutidine was abolished by chemical ablation of capsaicin-sensitive sensory neurons, confirming that the effect is mediated through this unique sensory afferent pathway and is not attributable to H2 receptor antagonism alone [1].

Gastric Mucosal Defense Capsaicin-Sensitive Neurons Helicobacter pylori Pathophysiology

Procurement-Relevant Application Scenarios for Lafutidine Based on Validated Differentiated Evidence


Clinical Research in Reflux Esophagitis Requiring Superior Symptom Relief Versus Standard H2 Antagonists

For clinical trial protocols targeting reflux esophagitis where patient-reported symptom improvement is a primary or key secondary endpoint, lafutidine presents a quantitatively superior option to famotidine. The 14.18 percentage point absolute advantage in clinical improvement (53.73% vs. 39.55%, P = 0.0200) demonstrated in a Phase III randomized trial [1] justifies its selection when superior symptom control is a study objective or when famotidine would represent a suboptimal active comparator.

Gastric Ulcer Studies Focused on Relapse Prevention and Ulcer Healing Quality

In research programs investigating long-term ulcer remission or the mechanistic basis of ulcer recurrence, lafutidine should be prioritized over famotidine due to its significantly higher induction of flat-type ulcer scars (68.4% vs. 42.1%, P = 0.021), a validated surrogate for reduced relapse risk [2]. This differentiation is directly relevant for studies evaluating QOUH as a therapeutic endpoint or for preclinical models examining scar remodeling.

Chemotherapy-Induced Mucositis Models and TRPV1-Mediated Gastroprotection Research

For in vivo studies of chemotherapy-induced intestinal mucositis or investigations into sensory afferent-mediated mucosal protection, lafutidine is uniquely suitable among H2 antagonists. Its dose-dependent protective effects against 5-FU-induced mucositis — which are entirely absent with famotidine — and its demonstrated dependence on intact TRPV1 signaling and capsaicin-sensitive afferent neurons [3] make it the only H2 antagonist appropriate for research exploring this mechanistic pathway.

Pharmacokinetic/Pharmacodynamic Studies Requiring Rapid Onset of Action

When experimental protocols require rapid gastric acid suppression without an absorption lag phase, lafutidine is differentiated from famotidine, which exhibits a measurable absorption lag time in pharmacokinetic models [4]. This property is particularly relevant for crossover studies, on-demand therapy investigations, and experiments where rapid attainment of therapeutic plasma concentrations is a design requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lafutidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.